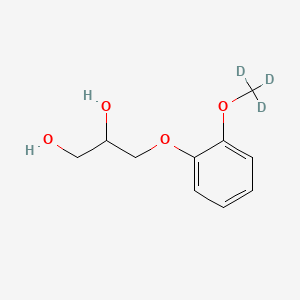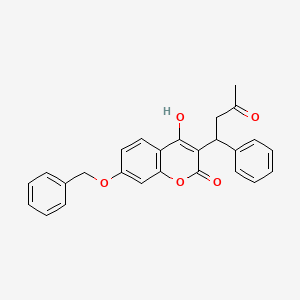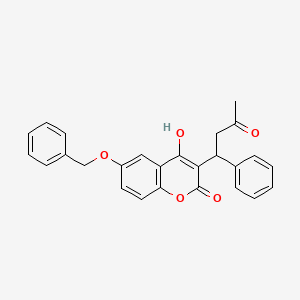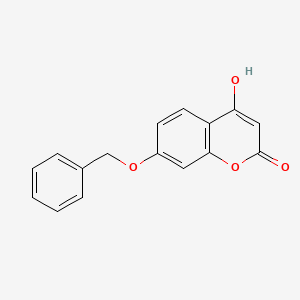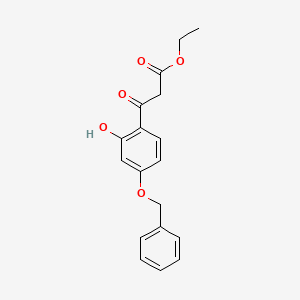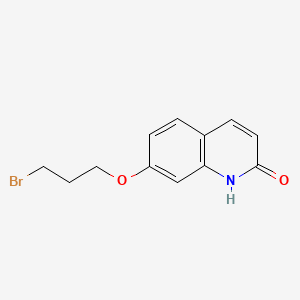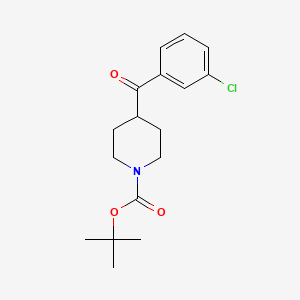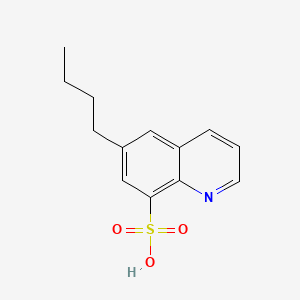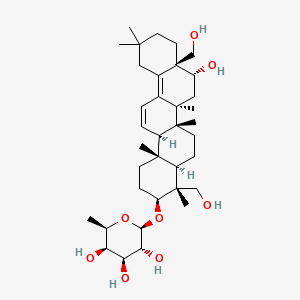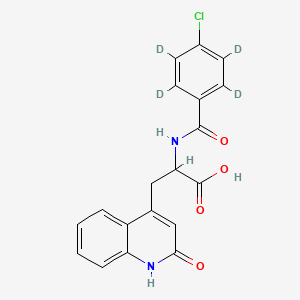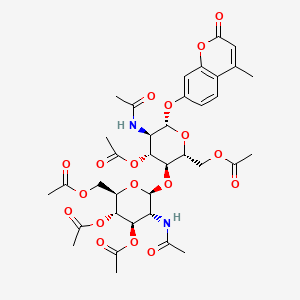![molecular formula C8H5N3S B562733 7H-Thiazolo[4,5-g]indazole CAS No. 19566-08-6](/img/structure/B562733.png)
7H-Thiazolo[4,5-g]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Thiazolo[4,5-g]indazole is a heterocyclic compound that features a fused ring system combining thiazole and indazole moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Thiazolo[4,5-g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-nitrobenzaldehydes or o-nitrobenzyl bromides with S-trityl-protected 1°-aminothioalkanes. The process involves the formation of N-(2-nitrobenzyl)(tritylthio)-alkylamine, followed by deprotection of the trityl moiety with trifluoroacetic acid (TFA) and subsequent treatment with aqueous potassium hydroxide (KOH) in methanol .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Thiazolo[4,5-g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can modify the nitro groups present in the precursors.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and indazole rings.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide is commonly used as an oxidant in the synthesis of thiazolo derivatives.
Reduction: Reductive amination using sodium borohydride (NaBH4) or hydrogenation with palladium on carbon (Pd/C) are typical methods.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.
Major Products: The major products formed from these reactions include various substituted thiazoloindazoles, which can exhibit different functional properties depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
7H-Thiazolo[4,5-g]indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structural properties make it suitable for use in materials science, such as in the development of organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 7H-Thiazolo[4,5-g]indazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to interact with cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The pathways involved in its mechanism of action include modulation of signal transduction pathways and interference with DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: Known for its anticancer and anti-inflammatory properties.
2H-Indazole: Used in the synthesis of various pharmaceuticals.
Thiazole Derivatives: Exhibit a wide range of biological activities, including antimicrobial and antitumor effects.
Uniqueness: 7H-Thiazolo[4,5-g]indazole stands out due to its fused ring system, which combines the properties of both thiazole and indazole. This unique structure allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug design and materials science.
Eigenschaften
CAS-Nummer |
19566-08-6 |
|---|---|
Molekularformel |
C8H5N3S |
Molekulargewicht |
175.209 |
IUPAC-Name |
7H-pyrazolo[4,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C8H5N3S/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-3H,4H2 |
InChI-Schlüssel |
QPZDWDHOUFJUIN-UHFFFAOYSA-N |
SMILES |
C1N=C2C=CC3=CN=NC3=C2S1 |
Synonyme |
7H-Pyrazolo[4,3-g]benzothiazole(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


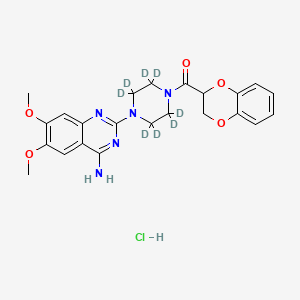
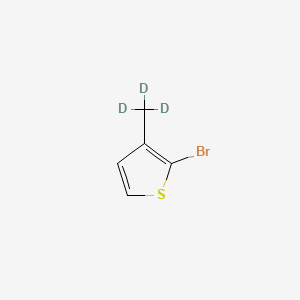
![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)
